(5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a piperazinyl group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. The final step involves the alkylation of the thiazolidinone with 4-methylpiperazine and a suitable acylating agent to introduce the piperazinyl and oxopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorobenzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar thiazolidinone core, used as anti-diabetic agents.
Benzylidene-thiazolidinones: Compounds with a benzylidene group attached to the thiazolidinone core, studied for their anti-cancer properties.
Piperazinyl-thiazolidinones: Compounds with a piperazinyl group, investigated for their antimicrobial activities.
Uniqueness
(5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its dichlorobenzylidene, piperazinyl, and thioxo-thiazolidinone moieties. This unique structure imparts specific biological activities and makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H19Cl2N3O2S2 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19Cl2N3O2S2/c1-21-6-8-22(9-7-21)16(24)4-5-23-17(25)15(27-18(23)26)10-12-2-3-13(19)11-14(12)20/h2-3,10-11H,4-9H2,1H3/b15-10+ |
InChI Key |
NUMYQWAJZMLMOK-XNTDXEJSSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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